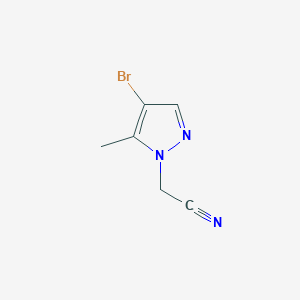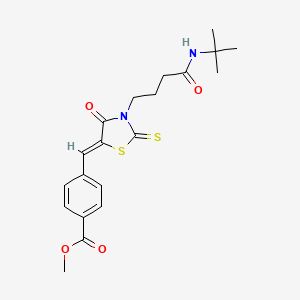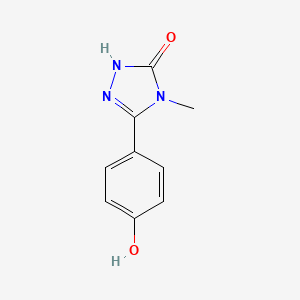
(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile” is a chemical compound with the linear formula C6H6BrN3 . It is also known as "2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile" .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a bromine atom at the 4th position and a methyl group at the 5th position . The InChI code for this compound is "1S/C6H6BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2H2,1H3" .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 1.558 g/mL at 25 °C . It has a boiling point of 185-188 °C/760 mmHg . The refractive index (n20/D) is 1.531 .
Wirkmechanismus
Mode of Action
It is known that many pyrazole derivatives interact with their targets through intermolecular n-h···n interactions . This suggests that 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile may also interact with its targets in a similar manner.
Biochemical Pathways
It is worth noting that pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 20004 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetonitrile, it is recommended to be stored in a sealed container in a dry environment at 2-8°C . This suggests that temperature and humidity may affect the stability of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile for lab experiments is its wide range of biological activities. This makes it a promising compound for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Some studies have shown that it may have toxic effects on certain organs in the body, such as the liver and kidneys. Therefore, it is important to use caution when working with this compound in the lab.
Zukünftige Richtungen
There are several future directions for the research on (4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile. One area of interest is in the development of new analogs that have improved pharmacological properties. Another area of interest is in the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop methods for minimizing its toxicity. Overall, the research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis of (4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile involves the reaction of 5-bromo-4-methyl-1H-pyrazole with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield. This method of synthesis has been reported in several research articles, and it is considered to be a reliable and efficient method for the preparation of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-methyl-1H-pyrazol-1-YL)acetonitrile has been studied extensively for its potential applications in various fields of research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. The pyrazole ring in this compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This has led to the development of several analogs of this compound that have shown promising results in preclinical studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOGMGGNVJMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2881070.png)



![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2881076.png)
![1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2881077.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2881079.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2881080.png)


![3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881084.png)
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2881087.png)
![{2-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2881088.png)